MP-513 (hydrobromide hydrate) is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is classified as a hydrobromide salt, which typically enhances the solubility and stability of the active pharmaceutical ingredient. Understanding the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications of MP-513 is crucial for its utilization in scientific research.
MP-513 is derived from the parent compound through the addition of hydrobromic acid, forming a hydrobromide salt. This classification as a hydrobromide indicates that it is likely used in pharmaceutical contexts where improved solubility is desired. The specific biological or chemical source from which MP-513 is derived may not be extensively documented in available literature.
The synthesis of MP-513 can be achieved through various methods, including:
The synthesis process typically requires careful control of temperature and pH to ensure complete reaction and crystallization of the product. The use of solvents such as ethanol or methanol may be involved to facilitate dissolution and subsequent crystallization.
The molecular structure of MP-513 (hydrobromide hydrate) includes a central core derived from its parent compound, with bromide ions associated with it due to the formation of the hydrobromide salt. The presence of water molecules in the hydrate form influences its crystallographic properties.
The molecular formula for MP-513 can be represented as , where and depend on the specific structure of the parent compound. Detailed spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would provide insights into its functional groups and bonding characteristics.
MP-513 may undergo various chemical reactions typical for hydrobromides, including:
The stability of MP-513 under different pH conditions can affect its reactivity profile. Analytical methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) are often employed to monitor these reactions.
The mechanism of action for MP-513 is likely related to its interaction with specific biological targets, potentially involving receptor binding or enzyme inhibition. The hydrobromide form may enhance its bioavailability by improving solubility in physiological conditions.
Experimental studies would typically involve assessing the pharmacokinetics and pharmacodynamics of MP-513 through in vitro and in vivo models to elucidate its mechanism of action.
MP-513 (hydrobromide hydrate) exhibits several key physical properties:
Chemical properties include:
MP-513 has potential applications in various scientific fields, including:
The trajectory of dipeptidyl peptidase-4 inhibitor development originated with fundamental enzymological discoveries in 1967, revealing dipeptidyl peptidase-4 as a serine protease exhibiting proline-specific dipeptidyl aminopeptidase activity. Initial inhibitors emerged in the late 1980s, characterized by peptidomimetic structures designed to mimic the enzyme's natural substrates. Pioneering compounds like P32/98 (Merck) utilized thiazolidide moieties but demonstrated suboptimal selectivity and pharmacokinetic profiles. The evolutionary breakthrough arrived with cyanopyrrolidine-based inhibitors (Ferring Pharmaceuticals, 1995), introducing a covalent binding mechanism via nitrile-mediated serine interaction that enhanced potency and duration of action [8] [10].
Structural elucidation of dipeptidyl peptidase-4 (766 amino acids) via X-ray crystallography (2003 onward) revealed critical binding domains: an α/β-hydrolase catalytic domain containing the Ser630-Asp708-His740 triad and an eight-bladed β-propeller domain facilitating substrate orientation. This revealed three principal subsites: the hydrophobic S1 pocket (Tyr631, Val656, Trp662, Tyr666, Val711), the structurally versatile S2 extensive subsite, and auxiliary S1'/S2' regions. This blueprint enabled rational design of generations of dipeptidyl peptidase-4 inhibitors:
Table 1: Generational Evolution of Dipeptidyl Peptidase-4 Inhibitors
| Generation | Representative Inhibitors | Core Structural Features | Binding Subsite Interactions |
|---|---|---|---|
| First | Sitagliptin, Teneligliptin | Heterocyclic P1 mimetics | S1, S2, S2 extensive |
| Second | Vildagliptin, Saxagliptin | Cyanopyrrolidine | S1, S2 |
| Third | Linagliptin, Alogliptin | Xanthine derivatives | S1, S2, S1' |
Teneligliptin's classification as a first-generation inhibitor reflects its pioneering engagement of the S2 extensive subsite through unique J-shaped topology—a feature absent in earlier compounds. This multi-subsite interaction profile conferred up to fivefold greater potency versus sitagliptin and established a new benchmark for inhibitor design [4] [10].
MP-513 exemplifies the transition from substrate-mimetic to structure-guided inhibitor design. Its molecular architecture incorporates three pharmacologically optimized segments: (1) a 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine domain binding the S2 extensive subsite; (2) a stereochemically defined (2S,4S)-pyrrolidine carbonyl engaging S1; and (3) a thiazolidine moiety occupying S2'. This "J-shaped configuration" enables simultaneous interaction with all three principal subsites—S1, S2, and S2 extensive—distinguishing it from linear dipeptidyl peptidase-4 inhibitors [4] [6].
The binding thermodynamics of MP-513 reveal exceptional affinity (human dipeptidyl peptidase-4 IC₅₀ = 0.37 nM), attributed to:
Table 2: Molecular Binding Interactions of MP-513 with Dipeptidyl Peptidase-4
| Molecular Domain | Amino Acid Interactions | Binding Forces |
|---|---|---|
| 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | Tyr547, Trp629, Tyr631, Tyr666 | Hydrophobic, π-π stacking |
| (2S,4S)-pyrrolidine carbonyl | Ser630, Asp708, His740, Tyr662 | Covalent bonding (nitrile), hydrogen bonding |
| Thiazolidin-3-yl moiety | Arg125, Glu205, Glu206 | Hydrogen bonding, electrostatic |
Biophysically, this multi-point fixation extends target residence time beyond earlier dipeptidyl peptidase-4 inhibitors, translating to sustained enzyme inhibition despite plasma clearance. Furthermore, MP-513 demonstrates enhanced selectivity (>2,800-fold) against dipeptidyl peptidase-8/dipeptidyl peptidase-9—addressing off-target toxicity concerns associated with first-generation inhibitors [3] [4] [6].
The hydrobromide hydrate salt configuration represents a deliberate pharmaceutical strategy to overcome inherent biopharmaceutical limitations of the native teneligliptin base. Crystallographic analysis reveals that hydrate formation induces a stable orthorhombic lattice wherein water molecules bridge ionic pairs, reducing crystal energy and enhancing stability. Bromide counterions facilitate ionization state control, yielding pH-independent solubility critical for consistent gastrointestinal dissolution [3] [6].
Pharmacokinetically, this formulation delivers:
Table 3: Comparative Pharmacokinetic Parameters of MP-513 Hydrobromide Hydrate
| Species | Dose (mg/kg) | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC₀–ₗₐₛₜ (h·ng/mL) | Bioavailability (%) |
|---|---|---|---|---|---|
| Rat | 0.1 | 0.88 | 5.48 | 91.81 | 85.9 |
| Rat | 1.0 | 0.75 | 152.41 | 672.94 | 62.9 |
| Monkey | 0.1 | 0.50 | 28.27 | 295.44 | 83.2 |
| Monkey | 1.0 | 0.88 | 273.54 | 1571.64 | 44.1 |
Metabolically, the hydrobromide formulation does not alter the primary routes of biotransformation (predominantly cytochrome P450 3A4 and flavin monooxygenase-mediated oxidation) but optimizes absorption kinetics. Approximately 34% of the administered dose undergoes renal excretion unchanged, facilitated by the salt's stability against presystemic metabolism. The hydrate component further modulates crystalline hygroscopicity, ensuring shelf-life stability under varying humidity conditions—a critical factor in global drug distribution [5] [6].
The hydrobromide hydrate configuration thus operates as an integrated pharmaceutical enabler, transforming MP-513's inherent pharmacodynamics into optimized therapeutic performance through physicochemical harmonization. This molecular refinement strategy exemplifies the sophistication achievable in modern salt selection paradigms, extending beyond mere solubility enhancement to comprehensive pharmacokinetic engineering [3] [5] [6].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6